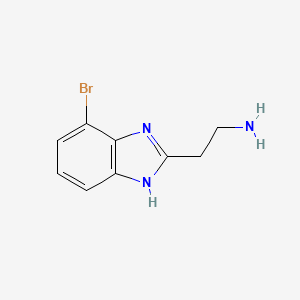

1H-Benzimidazole-2-ethanamine, 7-bromo-

CAS No.: 4507-68-0

Cat. No.: VC5420185

Molecular Formula: C9H10BrN3

Molecular Weight: 240.104

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4507-68-0 |

|---|---|

| Molecular Formula | C9H10BrN3 |

| Molecular Weight | 240.104 |

| IUPAC Name | 2-(4-bromo-1H-benzimidazol-2-yl)ethanamine |

| Standard InChI | InChI=1S/C9H10BrN3/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11/h1-3H,4-5,11H2,(H,12,13) |

| Standard InChI Key | UOTQOYUBCRMCPK-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)Br)N=C(N2)CCN |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound is systematically named 2-(4-bromo-1H-benzimidazol-2-yl)ethanamine under IUPAC nomenclature, reflecting its bromine substitution at the 4-position of the benzimidazole ring and the ethanamine side chain at the 2-position . Key identifiers include:

-

CAS Registry Numbers: 4507-68-0 (free base) and 3324-07-0 (dihydrochloride salt) .

-

SMILES: C1=CC2=C(C(=C1)Br)N=C(N2)CCN, illustrating the bromine atom on the benzene ring and the ethanamine substituent.

-

InChIKey: UOTQOYUBCRMCPK-UHFFFAOYSA-N, providing a unique structural fingerprint .

The presence of bromine enhances lipophilicity, potentially improving membrane permeability and target binding compared to non-halogenated analogs .

Crystallographic and Conformational Insights

While no direct crystallographic data for this compound exists, studies on related benzimidazoles, such as 1,2-bis(1H-benzo[d]imidazol-2-yl)ethane-1,2-diol, reveal planar benzimidazole rings with interplanar angles of 75.04° between adjacent rings, suggesting potential conformational flexibility . Hydrogen bonding networks involving N–H⋯O and N–H⋯N interactions, as observed in similar structures, may stabilize its solid-state form .

Synthesis and Structural Modification

Synthetic Pathways

Biological Activities and Mechanistic Insights

Antimicrobial Activity

Benzimidazoles exhibit broad-spectrum antimicrobial effects by targeting microbial DNA gyrase and topoisomerase IV . The ethanamine side chain in this compound could facilitate penetration into bacterial biofilms, while bromine increases hydrophobic interactions with enzyme pockets.

Kinase Inhibition

Molecular docking studies of related brominated benzimidazoles reveal strong binding affinities (ΔG < -8 kcal/mol) to kinases such as BUB1, a mitotic checkpoint regulator . This suggests potential applications in targeting hyperproliferative diseases.

Applications in Medicinal Chemistry

Anticancer Agent Development

The compound’s ability to intercalate DNA and inhibit topoisomerases positions it as a scaffold for novel chemotherapeutics. Structural analogs have entered preclinical trials for colorectal and pancreatic cancers .

Antimicrobial Drug Candidates

With rising antibiotic resistance, brominated benzimidazoles offer a pathway to combat methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) .

Kinase-Targeted Therapies

Inhibiting kinases like BUB1 could address unmet needs in cancers with dysregulated mitotic checkpoints .

Analytical and Computational Studies

Spectroscopic Profiling

Comparative analysis with analogs shows:

-

UV-Vis: λₘₐₐ ≈ 280 nm (π→π* transitions of the aromatic system) .

-

Raman Spectroscopy: Peaks at 1580 cm⁻¹ (C=C stretching) and 750 cm⁻¹ (benzimidazole ring breathing) .

Density Functional Theory (DFT) Calculations

DFT studies on similar compounds predict:

-

Electrostatic Potential Maps: Highlight nucleophilic regions at the benzimidazole N3 position and electrophilic zones near the bromine atom .

Challenges and Future Directions

Despite its promise, key challenges include:

-

Solubility Limitations: The LogP value (~2.8) suggests poor aqueous solubility, necessitating prodrug strategies or formulation advancements .

-

Toxicity Profiling: In vitro genotoxicity assays (e.g., Ames test) are critical to validate safety .

Future research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume